molecular formula C55H61N6O11P B13449090 8-OxoG Clamp CEP

8-OxoG Clamp CEP

Cat. No.: B13449090
M. Wt: 1013.1 g/mol
InChI Key: KJADXOMZOBCXBS-MNUIYVAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-OxoG Clamp CE-Phosphoramidite is a fluorescent phenoxazine analog specifically designed for the selective recognition of 8-oxoguanine (8-oxoG). This compound is highly specific for pairing with 8-oxoG, a common oxidative DNA lesion formed by the action of reactive oxygen species. The 8-OxoG Clamp CE-Phosphoramidite is used in various scientific research applications, particularly in the study of DNA damage and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-OxoG Clamp CE-Phosphoramidite involves the modification of Matteucci’s cytosine analog “G-Clamp” to create a fluorescent phenoxazine analog. The synthetic route includes the incorporation of specific binding units that enhance the selectivity for 8-oxoG. The reaction conditions typically involve the use of phosphoramidite chemistry, which is a common method for synthesizing modified oligonucleotides .

Industrial Production Methods

Industrial production of 8-OxoG Clamp CE-Phosphoramidite follows standard protocols for the synthesis of modified oligonucleotides. The compound is produced in various quantities, ranging from milligram to gram scales, and is available in different bottle types for laboratory use .

Chemical Reactions Analysis

Types of Reactions

8-OxoG Clamp CE-Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 8-OxoG Clamp CE-Phosphoramidite include phosphoramidites, oxidizing agents, and various solvents. The reaction conditions are typically mild and are designed to preserve the integrity of the fluorescent phenoxazine analog .

Major Products Formed

The major products formed from the reactions involving 8-OxoG Clamp CE-Phosphoramidite are modified oligonucleotides that incorporate the fluorescent phenoxazine analog. These modified oligonucleotides are used for the selective detection and study of 8-oxoG in DNA .

Scientific Research Applications

8-OxoG Clamp CE-Phosphoramidite has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-OxoG Clamp CE-Phosphoramidite involves the selective binding to 8-oxoG in DNA. The compound forms specific contacts with the damaged base, including hydrogen bonds and other interactions that stabilize the complex. This selective binding allows for the detection and study of 8-oxoG lesions in DNA .

Properties

Molecular Formula

C55H61N6O11P

Molecular Weight

1013.1 g/mol

IUPAC Name

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate

InChI

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1

InChI Key

KJADXOMZOBCXBS-MNUIYVAGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.